N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide
Description
N-(2,4-Dimethylphenyl)-2-hydroxy-5-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 5-position of the benzene ring and a 2-hydroxy substituent adjacent to the amide linkage. The 2,4-dimethylphenyl group attached to the nitrogen atom introduces steric bulk and hydrophobic interactions, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C15H14N2O4 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O4/c1-9-3-5-13(10(2)7-9)16-15(19)12-8-11(17(20)21)4-6-14(12)18/h3-8,18H,1-2H3,(H,16,19) |
InChI Key |
YPFRNPDCPIFETI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 2-hydroxybenzamide to introduce the nitro group. This is followed by the acylation of the resulting compound with 2,4-dimethylaniline under acidic conditions to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research has indicated that N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide exhibits notable antimicrobial activity. A study highlighted its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of enzymatic activities critical for bacterial survival .
2. Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly reduces the production of pro-inflammatory cytokines in activated macrophages. The inhibition of the NF-kB signaling pathway was identified as a key mechanism behind its anti-inflammatory effects, suggesting potential therapeutic applications in treating chronic inflammatory diseases such as rheumatoid arthritis .
3. Anticancer Activity
this compound has shown promise in cancer research. It was found to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound acts by activating caspase pathways and inducing cell cycle arrest at the G2/M phase, which is crucial for cancer cell proliferation .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study involving bacterial cultures, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial potential compared to standard antibiotics .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of this compound involved treating LPS-stimulated macrophages with varying concentrations of this compound. The study recorded a dose-dependent decrease in IL-6 and TNF-alpha production, with significant reductions observed at concentrations above 10 µM .
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation, which can lead to cell death in cancer cells or reduced inflammation in other contexts.
Comparison with Similar Compounds
Structural Comparison
Key Substituent Effects :
- Positional Isomerism : Compared to N-phenyl-2-hydroxy-3-nitrobenzamide , the nitro group at position 5 (vs. 3) alters electronic distribution and steric interactions. This may influence crystal packing and stability, as seen in crystallographic studies of related benzamides .
- Functional Group Variations : N-(5-chloro-2,4-dimethoxyphenyl)-2-nitrobenzamide replaces hydroxy and methyl groups with chloro and methoxy substituents, increasing hydrophobicity and altering electronic properties.
Physicochemical Properties
Notable Trends:
- Nitro groups reduce solubility in polar solvents but enhance reactivity in electrophilic substitutions.
- Methoxy and hydroxy groups improve water solubility via hydrogen bonding .
Biological Activity
N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H14N2O4
- Molecular Weight : 286.287 g/mol
- Structure : The compound features a benzamide moiety with a hydroxyl group and a nitro group, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its structural components:
- Nitro Group : Can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
- Hydroxyl Group : May participate in hydrogen bonding, enhancing the compound's binding affinity to various biological targets, including enzymes and receptors.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. Its efficacy has been compared to standard antibiotics, showing potential as an alternative treatment option.
Antifungal Properties
The compound has also shown antifungal activity in vitro. It was tested against several fungal strains and exhibited comparable or superior effects relative to established antifungal agents .
Anticancer Effects
Research indicates that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, demonstrating promising results in reducing tumor growth .
Case Studies and Research Findings
-
Insecticidal Activity :
A recent study synthesized derivatives of benzamide compounds, including this compound, and evaluated their insecticidal properties against Mythimna separata (a common pest). The results indicated that certain derivatives exhibited strong insecticidal activity, suggesting potential agricultural applications . -
Cell Growth Inhibition :
In vitro studies assessed the impact of the compound on human cancer cell lines. The findings revealed that it effectively inhibited cell growth by inducing apoptosis through the activation of specific signaling pathways . -
Structure-Activity Relationship (SAR) :
Investigations into the structure-activity relationship of related benzamide compounds highlighted that modifications to the nitro and hydroxyl groups significantly influenced their biological efficacy. This insight aids in the rational design of more potent derivatives for therapeutic use .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
